3,3-Diethoxypropyl 2-methylprop-2-enoate
Overview
Description
3,3-Diethoxypropyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 3,3-diethoxypropyl ester . This compound is a methacrylate monomer, which means it contains a methacrylate group that can undergo polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylpropenoic acid with 3,3-diethoxypropanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethoxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(3,3-diethoxypropyl methacrylate) (PDEPMA) under the influence of radical initiators.
Hydrolysis: The acetal groups in the compound can hydrolyze in acidic conditions to form aldehyde groups.
Common Reagents and Conditions:
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions, such as dilute hydrochloric acid, are used to hydrolyze the acetal groups.
Major Products Formed:
Polymerization: The major product is poly(3,3-diethoxypropyl methacrylate) (PDEPMA).
Hydrolysis: The major product is the corresponding aldehyde.
Scientific Research Applications
Chemistry: 3,3-Diethoxypropyl 2-methylprop-2-enoate is used as a monomer in the synthesis of pH-responsive polymers . These polymers are valuable in various applications due to their ability to undergo controlled deprotection reactions .
Biology and Medicine: The pH-responsive polymers derived from this compound are used in biomedical applications such as drug delivery systems and surface patterning for sensors . The ability to form aldehyde groups upon hydrolysis allows for further chemical conjugation with biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings . Its unique properties make it suitable for applications requiring controlled release and responsive behavior .
Mechanism of Action
The mechanism of action of 3,3-Diethoxypropyl 2-methylprop-2-enoate primarily involves its polymerization and hydrolysis reactions . The acetal groups in the compound hydrolyze under acidic conditions to form aldehyde groups, which can then react with other molecules . This property is exploited in the synthesis of pH-responsive polymers that can undergo controlled deprotection reactions .
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Used in the synthesis of hydrogels and contact lenses.
Hexyl methacrylate: Used in the production of flexible and durable polymers.
Methyl methacrylate (MMA): Widely used in the production of acrylic plastics.
Uniqueness: 3,3-Diethoxypropyl 2-methylprop-2-enoate is unique due to its acetal groups, which provide pH-responsive behavior and the ability to form aldehyde groups upon hydrolysis . This makes it particularly valuable in applications requiring controlled release and chemical conjugation .
Properties
IUPAC Name |
3,3-diethoxypropyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARKAXEDHCHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC(=O)C(=C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625507 | |
Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95984-01-3 | |
Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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